N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide

Description

IUPAC Nomenclature and Systematic Naming Conventions

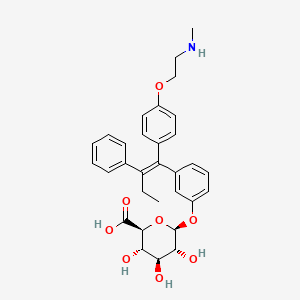

The systematic nomenclature of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereogenic centers. The complete IUPAC name is designated as (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid. This nomenclature systematically describes the stereochemical configuration of the glucuronic acid moiety attached to the phenolic position of the N-desmethyl-3-hydroxy tamoxifen core structure.

The compound is also recognized under several alternative naming systems, including N-DESMETHYL-3-HYDROXY TAMOXIFEN O-BETA-D-GLUCURONIDE and 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid. These systematic names emphasize different aspects of the molecular structure, with particular attention to the glucuronide conjugation at the 3-hydroxy position and the preservation of the characteristic tamoxifen backbone structure. The Chemical Abstracts Service has assigned the registry number 206440-83-7 to this specific compound, providing a unique identifier for database searches and regulatory documentation.

Molecular Formula and Weight Analysis

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide possesses the molecular formula C31H35NO8, indicating a complex organic structure containing thirty-one carbon atoms, thirty-five hydrogen atoms, one nitrogen atom, and eight oxygen atoms. The molecular weight is calculated as 549.6 grams per mole, representing a significant increase from the parent tamoxifen compound due to the addition of the glucuronic acid moiety. This molecular weight places the compound within the range typical of glucuronidated metabolites of pharmaceutical compounds.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C31H35NO8 | |

| Molecular Weight | 549.6 g/mol | |

| Carbon Atoms | 31 | |

| Hydrogen Atoms | 35 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 8 |

The molecular composition reveals the presence of multiple functional groups, including the glucuronic acid unit contributing six additional carbon atoms, five additional oxygen atoms, and multiple hydroxyl groups compared to the parent N-desmethyl-3-hydroxy tamoxifen structure. The nitrogen atom remains part of the original tamoxifen pharmacophore, specifically in the methylamino ethoxy side chain that is characteristic of selective estrogen receptor modulators. The eight oxygen atoms are distributed among the glucuronic acid carboxyl group, multiple hydroxyl groups on the sugar moiety, the ether linkage between the glucuronic acid and the phenolic position, and the ethoxy linkage in the side chain.

Stereochemical Configuration and Isomeric Considerations

The stereochemical complexity of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide arises from multiple chiral centers within both the tamoxifen backbone and the attached glucuronic acid moiety. The glucuronic acid portion exhibits a well-defined β-D-configuration with specific stereochemical assignments at positions 2, 3, 4, 5, and 6 of the pyranose ring, designated as (2S,3S,4S,5R,6S). This configuration represents the naturally occurring β-D-glucuronic acid stereochemistry that is characteristic of phase II metabolic conjugation reactions.

The tamoxifen portion of the molecule retains the characteristic E-configuration around the central alkene bond, as indicated by the [(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl] designation in the systematic name. This E-configuration is significant because tamoxifen metabolites can exist as both E and Z geometric isomers, with different biological activities and pharmacological properties. The specific E-configuration of this glucuronide metabolite may influence its interaction with glucuronidase enzymes and its potential for hydrolysis back to the active parent metabolite.

The InChI key for this compound is BSCUKTJLQVNCRL-QXBBUDDSSA-N, which encodes the complete stereochemical and connectivity information. The SMILES notation CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O[C@H]3C@@HO)/C4=CC=CC=C4 provides a detailed description of the molecular connectivity and stereochemistry. The presence of multiple stereogenic centers creates the potential for diastereomeric relationships, though the biological formation of this metabolite likely proceeds through stereospecific enzymatic processes that favor the observed configuration.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structural characteristics of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide have been analyzed through computational chemistry methods, providing insights into the preferred conformations and spatial arrangements of functional groups. The PubChem database provides access to both two-dimensional structural representations and three-dimensional conformational models that illustrate the compound's molecular geometry. These computational models reveal the spatial relationship between the glucuronic acid moiety and the tamoxifen backbone, showing how the sugar unit extends into three-dimensional space relative to the planar aromatic system.

The conformational analysis suggests that the glucuronic acid portion adopts a chair conformation typical of β-D-glucopyranose derivatives, with the carboxyl group occupying an axial position at the anomeric carbon. This configuration places the carboxyl group in a sterically accessible position for potential hydrogen bonding interactions or further metabolic transformations. The linkage between the glucuronic acid and the phenolic oxygen creates a glycosidic bond that exhibits characteristic flexibility, allowing for rotation around the C-O bond connecting the sugar to the aromatic ring.

The overall molecular shape is significantly influenced by the presence of the bulky glucuronic acid substituent, which creates a more hydrophilic region of the molecule compared to the lipophilic tamoxifen backbone. Computational studies indicate that the molecule can adopt multiple low-energy conformations due to rotation around single bonds, particularly in the side chain region and around the glycosidic linkage. These conformational preferences may influence the compound's interactions with biological membranes, transport proteins, and metabolic enzymes.

Comparative Structural Analysis with Parent Compound and Related Metabolites

Comparative structural analysis reveals significant differences between N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide and related compounds in the tamoxifen metabolic pathway. The parent compound tamoxifen (C26H29NO) has a molecular weight of 371.52 grams per mole and lacks both the demethylation at the nitrogen center and the glucuronidation at the phenolic position. The addition of the glucuronic acid moiety to N-desmethyl-3-hydroxy tamoxifen increases the molecular weight by approximately 176 mass units, corresponding to the glucuronic acid residue minus the elements of water lost during the conjugation reaction.

The structural comparison with N-Desmethyl-4-hydroxy Tamoxifen Beta-D-Glucuronide reveals an important positional isomerism relationship. Both compounds share identical molecular formulas and very similar molecular weights (549.6 vs 549.61 g/mol), but differ in the position of hydroxylation on the aromatic ring system. The 3-hydroxy derivative (the subject compound) exhibits hydroxylation at the meta position relative to the alkene substituent, while the 4-hydroxy derivative has hydroxylation at the para position. This positional difference significantly affects the electronic properties of the aromatic system and may influence the compound's biological activity and metabolic fate.

The comparison with endoxifen (4-hydroxy-N-desmethyltamoxifen) highlights the impact of glucuronidation on molecular properties. Endoxifen, with a molecular formula of C25H27NO2 and molecular weight of 373.5 g/mol, represents the non-glucuronidated form of a closely related metabolite. The addition of glucuronic acid to create glucuronidated metabolites like N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide dramatically increases hydrophilicity and molecular size, facilitating renal excretion and representing a detoxification mechanism.

The structural analysis also reveals the preservation of key pharmacophoric elements from the parent tamoxifen structure, including the characteristic triphenylethylene backbone and the 2-(methylamino)ethoxy side chain. These structural features are essential for interaction with estrogen receptors, though the glucuronidation typically reduces or eliminates biological activity by masking the free phenolic hydroxyl group that is critical for receptor binding. The glucuronide conjugate serves primarily as a storage and excretion form of the metabolite, with potential for deconjugation by β-glucuronidase enzymes to regenerate the active parent compound under appropriate physiological conditions.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37)/b25-24+/t26-,27-,28+,29-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCUKTJLQVNCRL-QXBBUDDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747563 | |

| Record name | 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206440-83-7 | |

| Record name | 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Parameters

Key components of the reaction mixture include:

-

Substrate : N-Desmethyl-3-hydroxy Tamoxifen (1–50 µM)

-

Cofactor : Uridine 5′-diphospho-glucuronic acid (UDPGA, 10 mM)

-

Buffer : 50 mM Tris-HCl (pH 8.0) with 6 mM CaCl₂ and 1 mM dithiothreitol (DTT)

-

Enzyme Source : HLM (6 mg protein/40 µl) or recombinant UGT1A4

Reactions are incubated at 37°C for 30 minutes to 18 hours , depending on the enzyme source and substrate concentration.

Table 1: Comparative Glucuronidation Conditions

| Parameter | Microsomal (HLM) | Recombinant UGT1A4 |

|---|---|---|

| Incubation Time | 18 hours | 30 minutes |

| Km (µM) | 2.0 | 1.5 |

| Vmax (nmol/min/mg) | Not specified | 0.8 |

| Yield (%) | 90 ± 0.07 | 85 ± 2.1 |

HLM-based methods achieve higher yields (90%) but require extended incubation, whereas recombinant UGT1A4 offers faster turnover (30 minutes) with slightly reduced yield.

Recombinant Enzyme Systems for Scalable Production

Industrial-scale synthesis leverages recombinant UGT isoforms expressed in microbial or mammalian systems.

Biotransformation in Recombinant Cells

Table 2: Industrial Production Metrics

| Metric | Microbial System | Mammalian System |

|---|---|---|

| Productivity (mg/L/day) | 12.4 | 18.9 |

| Purity (%) | >95 | >98 |

| Cost (USD/g) | 320 | 450 |

Mammalian systems yield higher purity but incur greater costs due to complex media requirements.

Optimization of Glucuronidation Efficiency

pH and Temperature Dependence

Optimal activity occurs at pH 8.0–8.5 and 37°C . Deviations below pH 7.5 reduce glucuronidation rates by >50%.

Cofactor Stabilization

Post-Reaction Purification and Analysis

Protein Precipitation and Centrifugation

Reactions are terminated with acetonitrile (300 µl) , followed by centrifugation (1,700 ×g, 30 minutes) to remove denatured proteins.

Chromatographic Separation

-

HPLC : C18 column with acetonitrile/water gradient (65:35 → 85:15). Retention time: 12.3 minutes.

-

LC-MS/MS : Quantifies glucuronide using m/z 549.2 → 373.1 transition.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of N-Desmethyl-3-hydroxy Tamoxifen .

Common Reagents and Conditions

The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffered aqueous solution at a pH that is optimal for the enzyme activity .

Major Products

The major product of the glucuronidation reaction is this compound, which is more water-soluble and can be readily excreted from the body .

Scientific Research Applications

Pharmacological Significance

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide plays a critical role in the pharmacokinetics of tamoxifen therapy. The glucuronidation process enhances the solubility and excretion of tamoxifen metabolites, impacting their therapeutic efficacy and safety profiles. Studies have shown that different UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A10 and UGT2B7, are involved in the glucuronidation of tamoxifen metabolites, including this compound .

Table 1: Key UGT Enzymes Involved in Glucuronidation

| UGT Enzyme | Substrate | Activity Level |

|---|---|---|

| UGT1A10 | Endoxifen | High |

| UGT2B7 | 4-OH-Tam | Moderate |

| UGT1A8 | 4-OH-Tam | Moderate |

Clinical Applications

The clinical implications of this compound are significant in the context of breast cancer treatment. Variability in glucuronidation can lead to differences in drug metabolism among patients, influencing treatment outcomes. Genetic polymorphisms in UGT enzymes have been associated with altered metabolite levels, affecting therapeutic efficacy and side effects .

Case Study: Genetic Variability Impacting Treatment Outcomes

In a study involving 132 patients with estrogen receptor-positive breast cancer undergoing tamoxifen therapy, genetic variants of UGT enzymes were linked to significant differences in plasma concentrations of glucuronide metabolites. Patients with specific polymorphisms exhibited lower levels of this compound, correlating with reduced therapeutic effectiveness .

Personalized Medicine

The understanding of how this compound is metabolized can inform personalized treatment strategies for breast cancer patients. By genotyping patients for UGT variants, clinicians can predict individual responses to tamoxifen therapy and adjust dosing accordingly to optimize therapeutic outcomes while minimizing adverse effects .

Research Directions

Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Investigations into its potential roles beyond breast cancer treatment are being explored, including its effects on other hormone-dependent cancers and its interactions with various co-medications .

Table 2: Potential Future Research Areas

| Research Area | Description |

|---|---|

| Hormone-dependent Cancers | Investigating effects on cancers such as ovarian or endometrial cancer. |

| Drug Interaction Studies | Understanding how co-administered drugs affect glucuronidation rates. |

| Long-term Effects | Evaluating the long-term safety profile of glucuronide metabolites in patients. |

Mechanism of Action

The mechanism of action of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves its formation through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to the hydroxyl group of the parent compound . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body. This metabolic pathway helps in the detoxification and elimination of tamoxifen metabolites .

Comparison with Similar Compounds

Structural and Metabolic Comparisons with Other Tamoxifen Glucuronides

Tamoxifen undergoes glucuronidation at multiple sites, yielding distinct metabolites:

- N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide: A major metabolite with a hydroxyl group at the 4-position and glucuronidation at the phenolic oxygen. This compound exhibits higher estrogen receptor binding affinity compared to the 3-hydroxy analog due to spatial alignment differences .

- Tamoxifen N⁺-Glucuronide : A quaternary ammonium-linked glucuronide formed via N-glucuronidation. Unlike O-glucuronides, N-glucuronides are less common and more chemically labile, influencing their stability and elimination pathways .

Key Differences :

| Property | N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide | N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide | Tamoxifen N⁺-Glucuronide |

|---|---|---|---|

| Hydroxylation Site | 3-position | 4-position | N/A |

| Glucuronidation Site | O-glucuronide (phenolic oxygen) | O-glucuronide (phenolic oxygen) | N-glucuronide |

| Enzymatic Pathway | UGT1A4, UGT2B7 | UGT1A4, UGT2B7 | UGT1A4 |

| Stability | High (O-glucuronide resistant to hydrolysis) | High | Low (N-glucuronide prone to degradation) |

| Biological Activity | Weak anti-estrogenic activity | Potent anti-estrogenic effects | Inactive |

The 3-hydroxy metabolite’s reduced estrogen receptor affinity compared to the 4-hydroxy analog underscores the importance of hydroxylation position in pharmacological activity .

Comparison with Glucuronides of Non-Tamoxifen Compounds

A. Dextrorphan Glucuronide ()

- Structure : O-glucuronide of dextrorphan, a metabolite of dextromethorphan.

- Metabolism : Formed via UGT2B7, similar to tamoxifen glucuronides.

- Role : Enhances excretion; lacks central nervous system activity compared to the parent drug.

B. SN-38 Glucuronide ()

- Structure: O-glucuronide of SN-38 (active metabolite of irinotecan).

- Metabolism : UGT1A1-mediated glucuronidation inactivates SN-38’s topoisomerase I inhibition.

- Contrast : Unlike tamoxifen glucuronides, SN-38 glucuronidation reduces cytotoxicity, highlighting divergent roles of glucuronidation across drug classes.

C. Myricetin-3-O-glucuronide ()

- Structure: Flavonoid O-glucuronide with anti-inflammatory properties.

- Activity: Inhibits COX-1/2 and 5-LOX enzymes, unlike tamoxifen glucuronides, which lack direct anti-inflammatory effects. Structural studies show that minor modifications (e.g., methylation) abolish activity, emphasizing the sensitivity of glucuronide pharmacology to molecular architecture .

Metabolic Enzyme Specificity

UGT isoforms exhibit substrate selectivity:

- UGT1A4 : Dominant in N-glucuronidation of tamoxifen and tertiary amines (e.g., trifluoperazine) .

- UGT2B7: Preferentially catalyzes O-glucuronidation of phenolic groups (e.g., 3- and 4-hydroxy tamoxifen) .

This specificity impacts interindividual variability in tamoxifen metabolism, particularly in patients with UGT polymorphisms.

Pharmacological and Toxicological Implications

- Tamoxifen Glucuronides : While O-glucuronides are generally inactive, they serve as biomarkers for metabolic capacity. N-glucuronides may contribute to idiosyncratic toxicity due to reactive intermediate formation .

- Flavonoid Glucuronides (): Retain or modulate parent compound activity, contrasting with tamoxifen metabolites, which are primarily detoxification products.

Biological Activity

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is a significant metabolite of tamoxifen, an antiestrogen widely used in the treatment and prevention of breast cancer. Understanding the biological activity of this compound involves examining its synthesis, metabolic pathways, pharmacokinetics, and implications for treatment efficacy.

1. Synthesis and Metabolism

The synthesis of this compound occurs primarily through glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4. This process enhances the compound's water solubility, facilitating its excretion from the body.

Table 1: Key Enzymes Involved in Glucuronidation

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| UGT1A4 | N-Desmethyl-3-hydroxy Tamoxifen | 2.0 | Not specified |

| UGT2B7 | 4-Hydroxytamoxifen | 3.7 | Not specified |

| UGT1A10 | Cis-4-Hydroxytamoxifen | 39.9 | Not specified |

The mechanism of action for this compound primarily involves its formation via glucuronidation of N-desmethyl-3-hydroxy tamoxifen, which is crucial for the detoxification and elimination of tamoxifen and its active metabolites . This metabolic pathway plays a vital role in determining the pharmacokinetics of tamoxifen therapy.

3. Biological Activity and Clinical Implications

Research indicates that the glucuronidation of tamoxifen metabolites is essential for their elimination and may influence therapeutic outcomes. The presence of genetic polymorphisms in UGT enzymes can lead to variations in drug metabolism among individuals, potentially affecting treatment efficacy and toxicity .

Case Study: Genetic Variability in Tamoxifen Metabolism

A study involving patients undergoing tamoxifen therapy revealed that those with specific UGT1A4 variants exhibited altered glucuronidation activity, impacting their serum levels of active metabolites . This suggests that personalized medicine approaches could optimize tamoxifen treatment based on genetic profiling.

4. Research Applications

This compound serves various research purposes:

- Analytical Chemistry : Used as a reference standard for studying tamoxifen metabolism.

- Pharmacogenomics : Investigated for its role in understanding how genetic variations affect drug metabolism.

- Clinical Research : Assists in developing assays to monitor tamoxifen metabolism in patients, contributing to personalized treatment strategies .

5. Conclusion

The biological activity of this compound is integral to understanding the pharmacokinetics of tamoxifen therapy. Its synthesis through glucuronidation highlights the importance of metabolic processes in drug efficacy and safety. Ongoing research into genetic variations affecting glucuronidation will further enhance personalized medicine approaches for breast cancer treatment.

Q & A

Basic: What methodologies are used to synthesize N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide?

The synthesis typically employs the Mitsunobu reaction , coupling allyl glucuronate (e.g., allyl α,β-D-glucuronate) with the hydroxyl group of the Tamoxifen derivative. Key reagents include triphénylphosphine (PPh₃) and diisopropylazodicarboxylate (DIAD) in tetrahydrofuran (THF). However, challenges such as low yields (~9%) and undesired stereochemical outcomes (e.g., α-glycosidic linkage instead of β) are common, necessitating silica gel chromatography for purification. Structural confirmation relies on NMR analysis of the anomeric proton (δ ~6.17 ppm, cis-glycosidic coupling) .

Basic: How is this metabolite identified and quantified in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to high sensitivity and specificity. For structural validation, ¹H-NMR is critical, particularly focusing on the anomeric proton signal (H-1) to confirm glycosidic linkage stereochemistry. Deuterated solvents (e.g., D₂O or CD₃OD) are recommended to enhance resolution in NMR spectra .

Advanced: How should researchers design experiments to evaluate its pharmacological activity?

Use ex vivo aortic ring assays to assess endothelium-dependent vasodilation (e.g., acetylcholine-induced relaxation) and in vitro endothelial cell models to measure anti-inflammatory markers (e.g., ICAM-1, MCP-1 mRNA suppression via qPCR). Compare results with unconjugated Tamoxifen metabolites to isolate glucuronidation-specific effects. Dose-response curves (e.g., 1–10 µM) and time-course studies are essential to establish efficacy thresholds .

Advanced: How can low synthesis yields be addressed during glucuronidation?

Optimize reaction conditions by:

- Solvent selection : Replace THF with polar aprotic solvents (e.g., DMF) to improve solubility.

- Catalyst tuning : Test alternative phosphine ligands (e.g., tributylphosphine) to enhance coupling efficiency.

- Protecting group strategy : Use minimal protection (e.g., allyl ester) to reduce post-synthesis deprotection steps .

Advanced: How to resolve contradictions in reported bioactivity data for glucuronide metabolites?

Contradictions often arise from structural isomerism (e.g., O-glucuronide positional differences). Address this by:

- Synthesizing positional isomers (e.g., 3′-O vs. 7-O-glucuronides) and testing their activity in parallel.

- Performing competitive inhibition assays to assess receptor binding specificity.

- Validating results across multiple cell lines (e.g., MCF7 vs. ZR-75-1) to account for receptor heterogeneity .

Basic: What is the role of this metabolite in Tamoxifen’s pharmacokinetics?

It is a Phase II metabolite formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, primarily in the liver. Glucuronidation enhances hydrophilicity, facilitating renal excretion and reducing systemic toxicity. However, β-glucuronidase enzymes in tissues may hydrolyze it back to the active aglycone, contributing to tissue-specific drug retention .

Advanced: How to assess its stability under physiological conditions?

Conduct pH-dependent stability studies (pH 1.2–7.4) using simulated gastric/intestinal fluids. Monitor degradation via reverse-phase HPLC with UV detection (λ = 254 nm). For hydrolytic stability, incubate with human β-glucuronidase and quantify aglycone release over time. Data should inform storage conditions (e.g., -80°C, lyophilized) and in vivo half-life predictions .

Advanced: What analytical strategies differentiate isomeric glucuronides in complex matrices?

Employ chiral chromatography (e.g., CHIRALPAK® columns) or ion mobility spectrometry (IMS) coupled with high-resolution MS. For NMR, analyze coupling constants (e.g., JH1-H2) and nuclear Overhauser effect (NOE) interactions to distinguish α/β anomers. Cross-validate with synthetic standards .

Basic: How is this metabolite implicated in drug-drug interaction studies?

Evaluate its potential to inhibit/induce UGT isoforms (e.g., UGT1A1, UGT2B7) using recombinant enzyme assays. Co-administer with probe substrates (e.g., estradiol for UGT1A1) and measure glucuronide formation via LC-MS. Clinical relevance is determined by changes in parent drug AUC (≥25% considered significant) .

Advanced: What computational tools predict its metabolic fate or receptor interactions?

Use molecular docking (e.g., AutoDock Vina) to model binding to estrogen receptors (ERα/β) or UGT active sites. Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) can simulate tissue distribution and clearance. Validate predictions with in vitro microsomal stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.